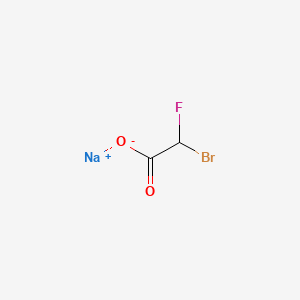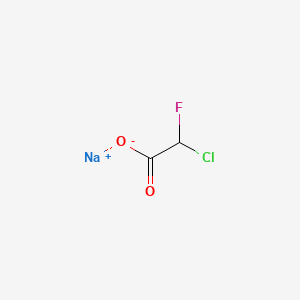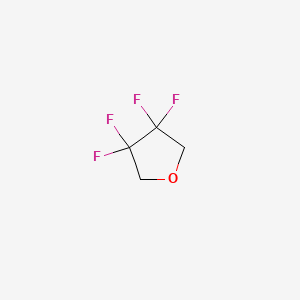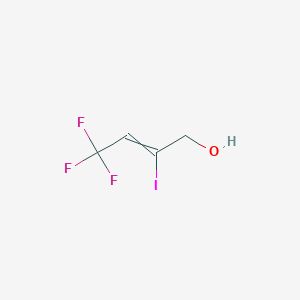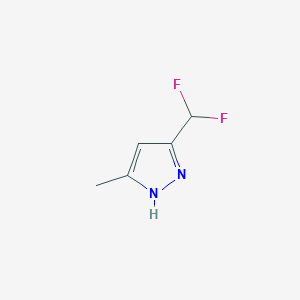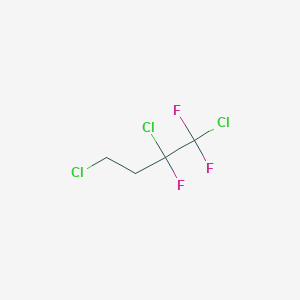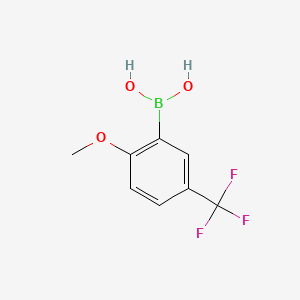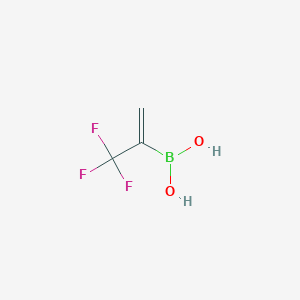
3,3,3-Trifluoropropionyl chloride
Descripción general
Descripción
3,3,3-Trifluoropropionyl chloride is a useful research compound. Its molecular formula is C3H2ClF3O and its molecular weight is 146.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Trifluoromethylation and Organic Synthesis
3,3,3-Trifluoropropionyl chloride is utilized in organic synthesis, particularly in the realm of trifluoromethylation. Trifluoromethanesulfonyl chloride (CF3SO2Cl), closely related to this compound, is significant in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is unique in its ability to react under reductive conditions, contrasting with sodium trifluoromethanesulfinate (CF3SO2Na) which requires oxidative conditions. It's particularly exploited for enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).
Environmental Impact and Degradation
Another significant aspect of this compound and related compounds is their environmental impact. Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, akin to this compound, are noted for their persistence and the creation of potentially toxic degradation products. This review emphasizes the importance of understanding the environmental biodegradability of such compounds, discussing the methodologies and findings of various studies. It also delves into the relationships between precursors and perfluoroalkyl carboxylic and sulfonic acids, highlighting the pathways and intermediates involved in microbial degradation (Liu & Avendaño, 2013).
Role in Antitubercular Drug Design
This compound, or more specifically, its trifluoromethyl group, plays a crucial role in antitubercular drug design. This review demonstrates that incorporating the trifluoromethyl group into antitubercular agents significantly enhances their pharmacodynamic and pharmacokinetic properties. The unique spectrum of advantages, coupled with its lipophilicity-enhancing effect, sets the trifluoromethyl group apart as a valuable substituent in modern antitubercular drug design, contributing to improved drug efficacy and stability (Thomas, 1969).
Electrochemical Energy Storage
In the field of electrochemistry, particularly regarding energy storage and batteries, this compound and related compounds have been investigated for their potential uses. For instance, the study on the reversible electrochemical intercalation of aluminum in Mo6S8 presents a breakthrough in rechargeable batteries beyond lithium chemistry. The paper discusses the unique properties and potential applications of these compounds in creating more efficient and sustainable energy storage solutions (Geng, Lv, Xing, & Guo, 2015).
Safety and Hazards
3,3,3-Trifluoropropionyl chloride is classified under GHS07 hazard class . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Target of Action
3,3,3-Trifluoropropionyl chloride is a chemical compound primarily used as a reagent in organic synthesis . It is particularly used in the introduction of the trifluoromethyl group into various organic molecules . Therefore, its primary targets are organic molecules that require the addition of a trifluoromethyl group.
Mode of Action
The compound interacts with its targets by serving as a source of the trifluoromethyl moiety in reactions . The trifluoromethyl group is a common functional group in organic chemistry, known for its ability to alter the chemical properties of molecules, including their polarity, stability, and reactivity .
Result of Action
The primary result of the action of this compound is the introduction of the trifluoromethyl group into organic molecules . This can significantly alter the properties of the target molecules, influencing their reactivity, stability, and other chemical characteristics .
Análisis Bioquímico
Biochemical Properties
3,3,3-Trifluoropropionyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound’s reactivity is primarily due to the presence of the trifluoromethyl group, which enhances its electrophilic nature. This allows this compound to form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. The compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of key signaling proteins can disrupt normal cellular communication, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound’s electrophilic nature allows it to react with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This results in the formation of stable covalent adducts, which can inhibit or activate enzyme activity, alter protein-protein interactions, and affect gene expression. The trifluoromethyl group also contributes to the compound’s stability and reactivity, making it a potent modifier of biomolecular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may degrade, leading to a decrease in its reactivity and potency. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through hydrolysis, leading to the formation of trifluoropropionic acid and other metabolites. These metabolic products can further interact with cellular components, affecting metabolic flux and metabolite levels. The presence of the trifluoromethyl group influences the compound’s metabolic stability and reactivity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular localization. Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components. These interactions influence the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound may localize to the nucleus, where it can modify nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Propiedades
IUPAC Name |
3,3,3-trifluoropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQLWCTKGQTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382595 | |
| Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41463-83-6 | |
| Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



